molecular formula C6H8N4S B2694066 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 887833-96-7

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

Cat. No. B2694066
CAS RN: 887833-96-7
M. Wt: 168.22
InChI Key: VICHPQURIHVJJF-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazoles are highly attractive heterocyclic units due to their diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be divided into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of thiazole moiety . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is the main method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles . This reaction can be performed in acetone at room temperature in the presence of a base (NaOAc, Na2CO3) .


Molecular Structure Analysis

The structures of these compounds were supported by FT-IR, 1HNMR, and Mass spectra . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .


Chemical Reactions Analysis

The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide .

Scientific Research Applications

Synthesis of Novel Derivatives

Compounds containing thiazole and triazole moieties, akin to 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine, have been synthesized for various purposes, including the exploration of their antimicrobial properties. For instance, a study presented the synthesis of new series of thiazole derivatives, aimed at investigating their antimicrobial activity against various bacteria and fungi species. This research highlighted the potential of thiazole derivatives in developing effective antimicrobial agents (Althagafi, El‐Metwaly, & Farghaly, 2019).

Antimicrobial and Antifungal Activities

Research into the biological activities of thiazole and triazole derivatives has shown promising results in terms of antimicrobial and antifungal properties. For example, a study on novel triazene compounds containing benzothiazole rings demonstrated significant cytotoxic activity against cancer cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Alamri et al., 2020). Another study synthesized novel 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones, evaluating their potential as anticancer agents and providing insights into their structure-activity relationships (Holota et al., 2021).

Molecular Interactions and Stability

The influence of temperature and solvents on the molecular interactions of benzotriazole-substituted 1,3,4-thiadiazole derivatives, which share a structural resemblance with this compound, has been studied to understand their physicochemical properties. This research provides valuable information on how solvent choice and structural modifications can affect the activation energy, enthalpy, and entropy of these compounds, offering insights into their potential applications (Godhani, Mulani, & Mehta, 2019).

Future Directions

The development of efficient routes to construct novel thiazolo[3,2-b][1,2,4]triazole derivatives is desirable . The search for drug-like molecules with anticancer properties using the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold continues .

properties

IUPAC Name

2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c7-2-1-5-3-11-6-8-4-9-10(5)6/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHPQURIHVJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)S1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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